
(2-Fluoro-3-formylphenyl)boronic acid
Vue d'ensemble
Description
(2-Fluoro-3-formylphenyl)boronic acid is a functionalized boronic acid derivative that exhibits interesting chemical behavior due to the presence of both a formyl and a boronic acid group on the aromatic ring. The fluorine atom at the ortho position relative to the boronic acid group influences the compound's reactivity and stability. This compound is relevant in the field of organic synthesis and is used in various coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds .
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids often involves lithiation reactions followed by the addition of a boron reagent. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved using an organic lithium reagent followed by an oxidation reaction . These methods highlight the importance of halogen-lithium exchange reactions and subsequent boronation in the synthesis of fluorinated boronic acids.
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids can exhibit a tautomeric equilibrium between the open form and a cyclic oxaborole form. X-ray analyses have shown that the solid-state molecular structures can vary from planar to twisted conformations, influenced by the substituents on the aromatic ring . The presence of fluorine can affect the acidity and structural behavior of the boronic acid group, as demonstrated by the strong intermolecular hydrogen bonding observed in the crystal structure of tetrafluoro-1,2-phenylenediboronic acid .
Chemical Reactions Analysis
Fluorinated phenylboronic acids are key intermediates in various chemical reactions. They are particularly useful in Suzuki-Miyaura coupling reactions, where they can react with different (hetero)aryl halides to form desired products . The fluorine substituents can make these boronic acids more challenging coupling partners due to their tendency to deboronate under basic conditions. However, the development of specialized precatalysts has enabled these reactions to proceed efficiently . Additionally, halodeboronation reactions have been demonstrated with aryl boronic acids, where treatment with halogenated reagents leads to the formation of aryl halides .
Physical and Chemical Properties Analysis
The introduction of fluorine into the aromatic ring of phenylboronic acids enhances their Lewis acidity, which is reflected in their pKa values. The acidity constants and hydrolytic stability of various fluoro-substituted phenylboronic acids have been determined, showing that the stability and acidity can be influenced by the position and number of fluorine atoms . Furthermore, the solid-state and solution properties of these compounds are significantly affected by fluorination, as it can improve the stability of cyclic structures and influence the formation of hydrogen-bonded dimers and higher-order supramolecular structures .
Applications De Recherche Scientifique
Organic Synthesis and Industrial Production
Influencing Properties of Phenylboronic Compounds
The fluorine substituents in compounds like (2-Fluoro-3-formylphenyl)boronic acid significantly impact their properties. Their electron-withdrawing nature influences acidity, hydrolytic stability, structures in crystals and solutions, and spectroscopic properties. This compound and its derivatives find applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
Synthesis and Structure Analysis
The synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline demonstrates the compound's utility in constructing glucose sensing materials. This compound's lower boronic acid pKa value and the ability to attach to polymers make it suitable for applications at physiological pH, such as in bodily fluids (Sasmita Das et al., 2003).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, including (2-Fluoro-3-formylphenyl)boronic acid, reveal their potential in various sensing applications. The Stern–Volmer plots from these studies help understand the conformational changes in solutes and are crucial for developing advanced sensing materials (H. S. Geethanjali et al., 2015).
Boronic Acid-Diol Complexation
(2-Fluoro-3-formylphenyl)boronic acid, like other boronic acids, is instrumental in binding with biologically relevant diols, including saccharides and peptidoglycans. This property is used for preparing hydrogels with dynamic covalent or responsive behavior in biomaterials (William L. A. Brooks et al., 2018).
Specific Reduction of Fructose in Food Matrices
The compound's ability to form esters with diol structures has been explored for the specific reduction of fructose in food matrices, such as fruit juice. This application utilizes the known affinity of boronic acids for certain sugars, demonstrating the versatility of (2-Fluoro-3-formylphenyl)boronic acid in food technology (Paul Pietsch et al., 2016).
Catalysis in Amide Formation
This compound has also been used to synthesize new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid. These derivatives are effective catalysts in the direct amide formation between carboxylic acids and amines, demonstrating its potential in organic catalysis (K. Arnold et al., 2008).
Safety And Hazards
“(2-Fluoro-3-formylphenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions of “(2-Fluoro-3-formylphenyl)boronic acid” research could involve exploring novel chemistries using boron to fuel emergent sciences . This includes the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
Propriétés
IUPAC Name |
(2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXJCPZHXDDRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584585 | |
| Record name | (2-Fluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-3-formylphenyl)boronic acid | |
CAS RN |
849061-98-9 | |
| Record name | B-(2-Fluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



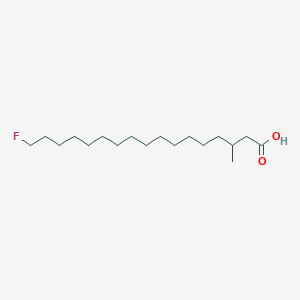
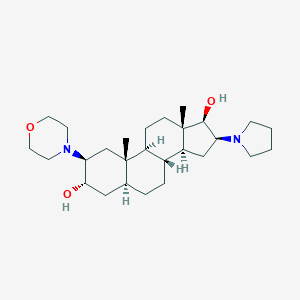
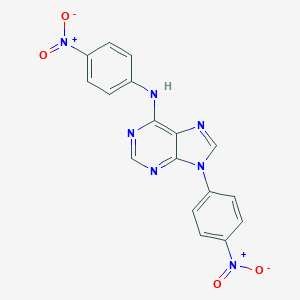

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
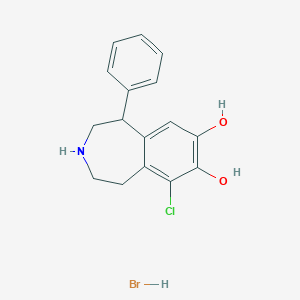
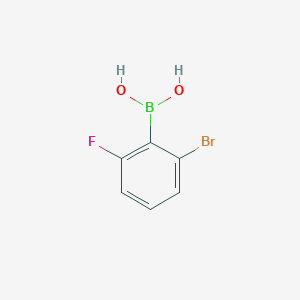


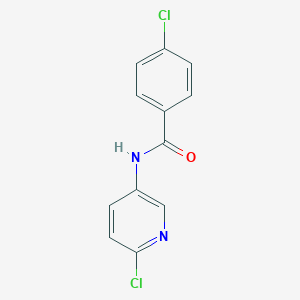
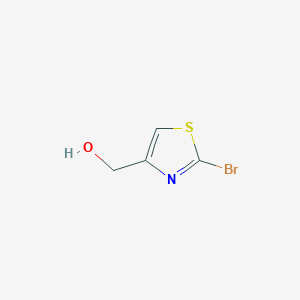
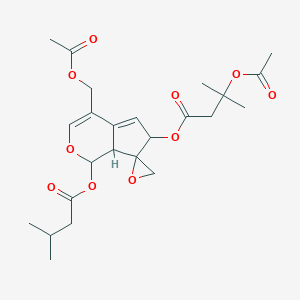
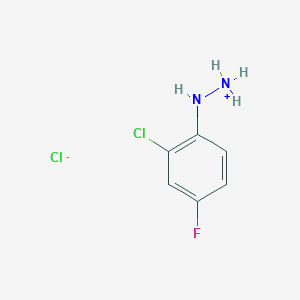
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)